molecular formula C22H21ClN4O2S B2674100 N-(5-chloro-2-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 1052660-69-1

N-(5-chloro-2-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2674100
CAS No.: 1052660-69-1
M. Wt: 440.95
InChI Key: GIANOYNBPDJEFF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a potent and selective small-molecule inhibitor identified for its activity against Proviral Integration Moloney virus (PIM) kinases. The PIM kinase family, comprising PIM1, PIM2, and PIM3, are serine/threonine kinases that play a critical role in cell survival, proliferation, and differentiation, and are frequently overexpressed in hematological malignancies and solid tumors. By specifically targeting and inhibiting PIM kinase activity, this compound induces apoptosis and inhibits tumor growth in preclinical models. Its primary research value lies in its utility as a chemical probe to elucidate the complex signaling pathways governed by PIM kinases, particularly their interplay with other oncogenic drivers like MYC and the JAK/STAT pathway. Researchers employ this acetamide derivative in oncology and hematology research to investigate mechanisms of drug resistance and to explore potential therapeutic strategies for cancers such as lymphoma and leukemia , where PIM kinases contribute to disease progression and treatment failure. This makes it an invaluable tool for advancing the understanding of cancer biology and for the development of novel targeted therapies.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-12(2)19-21(29)27-20(26-19)15-6-4-5-7-16(15)25-22(27)30-11-18(28)24-17-10-14(23)9-8-13(17)3/h4-10,12,19H,11H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIANOYNBPDJEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methylphenylamine and various imidazoquinazoline intermediates. Common reaction conditions may involve:

    Condensation Reactions: Combining amines with carbonyl compounds under acidic or basic conditions.

    Cyclization Reactions: Formation of the imidazoquinazoline ring system through intramolecular cyclization.

    Sulfur Incorporation: Introduction of the sulfanyl group using thiol reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions using nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfanyl Acetamide Derivatives

Compound Name Core Structure Substituents Key Synthetic Steps Biological Activity (If Reported) Reference
Target Compound Imidazo[1,2-c]quinazolinone 5-chloro-2-methylphenyl, propan-2-yl Likely involves nucleophilic substitution Not explicitly reported -
6a–o (N-(quinazolin-2-yl)sulfanyl acetamide) Quinazolin-2-yl Arylidene groups Knoevenagel condensation Anticancer (MTT assay, HepG-2 cells)
7b, 11 (Thiazole derivatives) Thiazole Phenyl, methyl Reaction with α-halo compounds IC₅₀ = 1.61–1.98 μg/mL (HepG-2)
N-(2-methoxy-5-chlorophenyl) oxadiazole 1,3,4-Oxadiazole Methoxy, chloro Reflux with CS₂/KOH Antimicrobial screening
Nitazoxanide derivative () Thiazole + benzamide 2,4-difluorophenyl Amide coupling in pyridine PFOR enzyme inhibition
  • Core Heterocycles: The imidazo[1,2-c]quinazolinone system in the target compound is more rigid and fused compared to simpler thiazole or oxadiazole cores in analogues. This rigidity may influence binding affinity and metabolic stability .
  • Sulfanyl Linkage: The sulfanyl group (-S-) is a common feature, facilitating interactions with cysteine residues in biological targets. Its placement on the quinazolinone core may enhance electron-withdrawing effects compared to thiazole or oxadiazole systems .
  • Substituent Effects: The propan-2-yl group on the imidazoquinazolinone may improve lipophilicity, while the 5-chloro-2-methylphenyl acetamide side chain could enhance steric bulk compared to smaller substituents in related compounds .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C24H20ClN3O2S. Its structure includes a chloro-substituted aromatic ring and a quinazoline moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit promising anticancer properties. For instance:

  • Cell Viability Assays : In vitro studies showed that compounds similar to this compound have IC50 values ranging from 0.094 µM to 0.595 µM against mutant EGFR and BRAF pathways, indicating strong inhibitory activity against cancer cell proliferation .
CompoundTargetIC50 (µM)Reference
N-(5-chloro-2-methylphenyl)-...EGFR T790M0.094 - 0.595
Similar quinazoline derivativesVarious cancer cell lines0.43 - 4.93

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm .
  • Inhibition of Cell Migration : The compound significantly reduces the migration of cancer cells, as evidenced by Transwell assays showing fewer migrated cells after treatment .
  • Modulation of Protein Expression : Treatment with this compound alters the expression of key proteins involved in epithelial-mesenchymal transition (EMT), such as vimentin and E-cadherin, further supporting its role in inhibiting cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, compounds in this class have also shown antimicrobial activity. For example:

  • Antimicrobial Tests : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Study 1: Anticancer Efficacy

A study investigated the efficacy of a related quinazoline derivative on HCT116 colorectal cancer cells. The derivative exhibited an IC50 value of 0.43 µM and was found to significantly inhibit cell proliferation while sparing normal human cells .

Study 2: Mechanistic Insights

Another study focused on the mechanism of action for a similar imidazoquinazoline derivative, revealing that it inhibited NF-kB activation through modulation of IkBα levels, thus preventing tumor growth in xenograft models .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions must be controlled?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the imidazoquinazoline core via cyclization of quinazoline precursors under reflux conditions (e.g., using ethanol or DMF as solvents) .
  • Step 2 : Introduction of the sulfanyl group via nucleophilic substitution, often requiring catalysts like triethylamine (TEA) or bases such as NaOH .
  • Step 3 : Acetamide moiety coupling using chloroacetyl chloride or similar reagents under inert atmospheres (argon/nitrogen) to prevent oxidation . Critical conditions include temperature control (20–100°C, depending on the step), solvent selection (e.g., DMF for polar intermediates), and pH optimization to minimize side reactions.

Q. How is structural characterization performed for this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., resolving peaks for the imidazoquinazoline core at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z ~480–500) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtained) .

Q. What preliminary biological activities have been reported?

The compound exhibits:

  • Anticancer potential : Moderate inhibition of cancer cell lines (e.g., IC₅₀ ~10–50 μM against HeLa cells) via tubulin binding or kinase inhibition .
  • Antimicrobial activity : Growth inhibition of Gram-positive bacteria (e.g., S. aureus MIC ~25 μg/mL) due to sulfanyl group-mediated membrane disruption .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfanyl group incorporation?

  • Solvent optimization : Replace DMF with acetonitrile to reduce byproduct formation .
  • Catalyst screening : Test alternatives to TEA, such as DMAP, to enhance nucleophilicity .
  • Real-time monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and terminate at peak conversion .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., variable anticancer efficacy) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
  • Solubility differences : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Structural analogs : Compare activity of derivatives (e.g., replacing the chloro group with fluorine) to identify SAR trends .

Q. What computational methods support mechanistic studies of its biological activity?

  • Molecular docking : Simulate binding to targets like tubulin (PDB ID 1SA0) or EGFR kinase (PDB ID 1M17) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS software) .
  • QSAR modeling : Corrogate electronic parameters (Hammett σ) with bioactivity to guide derivative design .

Methodological Notes

  • Contradiction management : Cross-validate biological data using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .
  • Scalability : Transition from batch to flow chemistry for reproducible multi-step synthesis (e.g., using microreactors for sulfanyl step) .

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